(E)-Ethyl 3-(4-hydroxyphenyl)acrylate, also known as ethyl p-coumarate, is a naturally occurring compound found in various plants and honey []. It has garnered interest in scientific research due to its potential applications in various fields, including:
p-Coumaric acid ethyl ester is an organic compound classified as a hydroxycinnamic acid ester, with the chemical formula C₁₁H₁₂O₃. Its systematic IUPAC name is ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate. This compound is characterized by its aromatic structure, which includes a phenolic group and an ester functional group, contributing to its biological activity and potential applications in various fields. p-Coumaric acid ethyl ester has been identified in several natural sources, including plants like Cannabis sativa and camellia pollen, where it plays roles in plant defense and metabolism .
These reactions are significant for its synthesis and modification for various applications .
p-Coumaric acid ethyl ester exhibits a range of biological activities:
These activities suggest potential therapeutic applications in dermatology and diabetes management .
The synthesis of p-coumaric acid ethyl ester typically involves the following methods:
p-Coumaric acid ethyl ester has diverse applications across several fields:
Studies have focused on the interactions of p-coumaric acid ethyl ester with various enzymes:
These interactions are crucial for developing targeted therapies based on this compound.
Several compounds share structural similarities with p-coumaric acid ethyl ester. Here is a comparison highlighting their uniqueness:
Compound | Chemical Formula | Key Features | Unique Aspects |
---|---|---|---|
p-Coumaric Acid | C₉H₈O₃ | Hydroxycinnamic acid | Precursor to various esters |
Ethyl p-Coumarate | C₁₁H₁₂O₃ | Ester derivative of p-coumaric acid | Similar structure but different biological activity |
Ferulic Acid | C₁₀H₁₂O₄ | Contains methoxy group; stronger antioxidant | More potent antioxidant properties |
Caffeic Acid | C₉H₈O₄ | Contains additional hydroxyl group | Broader range of biological activities |
p-Coumaric acid ethyl ester stands out due to its specific inhibitory effects on enzymes like tyrosinase and aldose reductase, which are not universally shared among similar compounds. Its unique combination of properties makes it a candidate for various applications in health and food industries .
p-Coumaric acid ethyl ester (4-hydroxycinnamic acid ethyl ester) is a phenolic compound derived from the esterification of p-coumaric acid. Its systematic IUPAC name is ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, reflecting its trans-configuration at the double bond. The molecular formula is $$ \text{C}{11}\text{H}{12}\text{O}_{3} $$, with a molecular weight of 192.21 g/mol. Common synonyms include ethyl p-coumarate and trans-p-hydroxycinnamic acid ethyl ester. The cis-isomer, though less common, is designated as ethyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate.
p-Coumaric acid ethyl ester was first isolated from natural sources in the late 20th century. Early reports identified it in Artemisia monosperma (1992) and Tanacetum longifolium (2003). Its synthetic preparation was documented in 2015 via the Horner-Wadsworth-Emmons reaction, using ethyl (triphenylphosphoranyliden)acetate and hydroxybenzaldehydes. The compound’s natural occurrence in hemp roots (Cannabis sativa) was confirmed in 2022, with concentrations up to 216 mg/kg dry weight.
p-Coumaric acid ethyl ester has garnered attention for its dual role as a bioactive compound and a structural precursor. Research highlights include:
p-Coumaric acid ethyl ester possesses the molecular formula C11H12O3 with a molecular weight of 192.21 grams per mole. The compound features a characteristic hydroxycinnamic acid backbone with an ethyl ester functional group replacing the carboxylic acid moiety of the parent p-coumaric acid [1] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.
The molecular structure consists of several key components: a benzene ring substituted with a hydroxyl group at the para position, a vinyl group connecting the aromatic ring to the carboxyl carbon, and an ethyl ester group [1] [4]. This structural arrangement places p-coumaric acid ethyl ester within the phenylpropanoid family, specifically as a hydroxycinnamic acid derivative [2].
Property | Value |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight (g/mol) | 192.21 |
IUPAC Name | Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Common Names | Ethyl p-coumarate, Ethyl 4-hydroxycinnamate, p-Coumaric acid ethyl ester |
The physical properties of p-Coumaric acid ethyl ester can be estimated based on structural similarities to related cinnamic acid ethyl esters [19] [22]. Ethyl cinnamate, the non-hydroxylated analog, exhibits specific physical characteristics that provide insight into the expected properties of the hydroxylated derivative [19] [22].
The compound is expected to exist as a colorless to pale yellow liquid or low-melting solid at room temperature. The presence of the hydroxyl group on the aromatic ring significantly influences the physical properties compared to simple ethyl cinnamate [19]. The hydroxyl functionality introduces hydrogen bonding capabilities, which typically increases boiling point, melting point, and alters solubility characteristics [1].
Based on comparative analysis with ethyl cinnamate, which has a boiling point of 271.5°C and a melting point of 12°C [19], p-coumaric acid ethyl ester is expected to have elevated thermal properties due to intermolecular hydrogen bonding. The density is estimated to be in the range of 1.05-1.10 grams per milliliter at 20°C, slightly higher than typical cinnamic acid esters due to the additional hydroxyl group [19] [22].
Property | Estimated Value |
---|---|
Physical State | Colorless to pale yellow liquid/solid |
Density (g/mL, 20°C) | 1.05-1.10 |
Boiling Point (°C) | 280-290 |
Melting Point (°C) | 25-35 |
Refractive Index (20°C) | 1.56-1.58 |
Solubility in Water | Slightly soluble |
Solubility in Ethanol | Soluble |
Flash Point (°C) | 140-150 |
p-Coumaric acid ethyl ester exists predominantly in the trans (E) configuration around the double bond connecting the aromatic ring to the carboxyl carbon [1] [4]. The trans configuration is thermodynamically favored and represents the most stable geometric isomer of this compound [1]. This stereochemical preference is consistent with other cinnamic acid derivatives, where the trans form typically predominates due to reduced steric hindrance compared to the cis configuration [1] [4].
The parent compound, p-coumaric acid, is specifically identified as the trans-isomer of 4-coumaric acid, and this stereochemical characteristic is preserved in the ethyl ester derivative [1] [4]. The trans configuration contributes to the extended conjugation system within the molecule, influencing both its spectroscopic properties and chemical reactivity [13].
While the cis isomer theoretically exists, it is generally less stable and less commonly encountered in natural or synthetic preparations [1]. The stereochemical purity of p-coumaric acid ethyl ester preparations typically favors the trans form, with minimal cis contamination under standard synthetic conditions [15].
The spectroscopic properties of p-coumaric acid ethyl ester are derived from its structural components and can be understood through comparison with related hydroxycinnamic acids and their derivatives [6] [13] [18]. The compound exhibits characteristic absorption patterns across multiple spectroscopic techniques.
Ultraviolet-visible spectroscopy reveals absorption maxima characteristic of the extended conjugated system. The compound typically displays absorption bands around 310-320 nanometers corresponding to the π→π* transition of the extended aromatic system, with additional absorption around 280-290 nanometers from the aromatic chromophore [14] [17]. These absorption characteristics are influenced by the para-hydroxyl substitution pattern, which affects the electronic distribution within the aromatic system [14].
Nuclear magnetic resonance spectroscopy provides detailed structural information. Proton nuclear magnetic resonance spectra typically show characteristic signals for the ethyl ester group, including a triplet around 1.3 parts per million for the methyl group and a quartet around 4.2 parts per million for the methylene group [6] [18]. The vinyl protons appear as doublets in the 6.3-7.5 parts per million region, while aromatic protons resonate in the 6.8-7.4 parts per million range [6].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the ester carbonyl carbon appearing around 167 parts per million and the aromatic carbons distributed between 115-160 parts per million [15] [18].
Technique | Characteristic Peaks/Ranges |
---|---|
UV-Vis λmax (nm) | 310-320 (π→π* transition), 280-290 (aromatic) |
1H NMR (ppm) | 1.3 (t, CH3), 4.2 (q, OCH2), 6.3 (d, =CH-CO), 6.8 (d, ArH), 7.5 (d, =CH-Ar), 7.4 (d, ArH) |
13C NMR (ppm) | 14.2 (CH3), 60.8 (OCH2), 115.9, 117.2 (aromatic CH), 126.5, 130.1 (aromatic CH), 144.8 (=CH-Ar), 157.8 (ArC-OH), 167.2 (C=O) |
IR (cm⁻¹) | 3300-3500 (O-H stretch), 1680-1720 (C=O ester), 1600-1650 (C=C aromatic), 1510-1520 (aromatic C=C) |
MS (m/z) | 192 [M]+, 147 [M-OEt]+, 119 [hydroxybenzyl]+, 91 [tropylium]+ |
Infrared spectroscopy demonstrates characteristic absorption bands including the hydroxyl stretch around 3300-3500 wavenumbers, the ester carbonyl stretch at 1680-1720 wavenumbers, and aromatic carbon-carbon stretches in the 1500-1650 wavenumber region [18]. Mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 192, with characteristic fragmentation patterns including loss of the ethoxy group and formation of hydroxybenzyl cation fragments [25] [30].
The chemical reactivity of p-coumaric acid ethyl ester is governed by three primary reactive sites: the ester functional group, the phenolic hydroxyl group, and the aromatic ring system [2] [7] [11]. Each of these functional groups contributes distinct reactivity patterns that define the compound's chemical behavior.
The ester functionality undergoes typical ester reactions, including acid-catalyzed and base-catalyzed hydrolysis to regenerate p-coumaric acid and ethanol [7]. This hydrolysis reaction follows standard ester mechanisms and can be controlled through reaction conditions including temperature, pH, and catalyst concentration [7]. The ester group also participates in transesterification reactions, allowing for the preparation of alternative alkyl esters [10].
The phenolic hydroxyl group provides a site for various substitution reactions [2] [11]. Acylation reactions can convert the hydroxyl group to acetate or other ester derivatives, while alkylation reactions produce ether linkages [2]. The phenolic group also participates in metal coordination reactions, forming complexes with various metal ions [2]. These reactions are facilitated by the electron-donating nature of the hydroxyl group, which increases electron density on the aromatic ring [11].
The aromatic ring system can undergo electrophilic substitution reactions, typically occurring at positions ortho to the hydroxyl group due to its activating effect [2]. The extended conjugation system also makes the compound susceptible to oxidation reactions, potentially forming quinone derivatives or undergoing coupling reactions to produce dimeric products [2] [5].
Reaction Type | Conditions/Reagents | Products/Notes |
---|---|---|
Ester Hydrolysis | Acid/Base catalyzed | p-Coumaric acid + Ethanol |
Phenolic OH Reactions | Acylation, Alkylation, Metal complexation | Acetates, Ethers, Metal complexes |
Double Bond Reactions | Hydrogenation, Halogenation | Saturated derivatives |
Aromatic Substitution | Electrophilic substitution | Substituted derivatives |
Oxidation | Oxidizing agents | Quinones, Dimers |
p-Coumaric acid ethyl ester represents a naturally occurring phenylpropanoid derivative found across diverse plant families, with its biosynthesis intricately linked to fundamental phenylpropanoid metabolism pathways [1] [2]. The compound originates from the well-characterized phenylpropanoid biosynthetic route, where phenylalanine ammonia-lyase catalyzes the initial conversion of phenylalanine to trans-cinnamic acid [1] [2] [3]. Subsequently, trans-cinnamic acid 4-hydroxylase, a cytochrome P450-dependent enzyme, facilitates the para-hydroxylation to yield p-coumaric acid [1] [2] [3]. An alternative biosynthetic pathway involves tyrosine ammonia-lyase, which directly converts tyrosine to p-coumaric acid, bypassing the cinnamic acid intermediate [2] [3].
The esterification process leading to p-coumaric acid ethyl ester formation involves enzymatic mechanisms primarily mediated by BAHD acyltransferases, a diverse family of enzymes responsible for phenylpropanoid ester formation [4] [5]. These enzymes catalyze the transfer of p-coumaroyl moieties from p-coumaroyl-CoA intermediates to various acceptor molecules, including alcohols and cell wall polysaccharides [4]. Research has demonstrated that multiple BAHD family genes are significantly expressed during internode elongation in sorghum, suggesting their involvement in p-coumaroylation processes within developing plant tissues [4].
The Paederia scandens species represents a particularly rich source of p-coumaric acid ethyl ester, where the compound has been isolated from the herbs and characterized through comprehensive nuclear magnetic resonance spectroscopy [6]. Chemical analysis revealed that p-coumaric acid ethyl ester demonstrates moderate free radical scavenging ability and exhibits specific interactions with carbonic anhydrase enzymes [6]. The biosynthetic machinery in Paederia scandens appears highly specialized for phenylpropanoid metabolism, with the plant producing numerous related compounds including various iridoid glycosides and quinic acid derivatives [7].
Cannabis sativa root tissues have emerged as another significant natural source, where both p-coumaric acid and its ethyl ester occur as major phenolic constituents [8] [9]. High-performance liquid chromatography with photodiode array detection analysis revealed substantial concentrations of p-coumaric acid ethyl ester at 6.47 milligrams per gram in total root extracts, corresponding to 216 milligrams per kilogram of dry root material [8] [9]. This quantitative analysis demonstrates that hemp roots represent one of the most concentrated natural sources of this compound documented in scientific literature.
Comprehensive quantitative assessments of p-coumaric acid ethyl ester concentrations across plant species reveal significant variations in accumulation patterns and tissue-specific distributions. High-performance liquid chromatography methodologies, particularly when coupled with diode array detection systems, have proven most effective for accurate quantification, with detection limits reaching 0.02 micrograms per milliliter and quantification limits of 0.069 micrograms per milliliter [10] [11].
The most thoroughly characterized concentrations derive from Cannabis sativa root analysis, where p-coumaric acid ethyl ester accumulates to 2.61 milligrams per gram in total extracts, while p-coumaric acid itself reaches 6.47 milligrams per gram [8] [9]. When calculated on a dry weight basis, these values correspond to 84 milligrams per kilogram for p-coumaric acid and 216 milligrams per kilogram for its ethyl ester derivative [8] [9]. This quantitative relationship indicates that esterification represents a significant metabolic fate for p-coumaric acid within hemp root tissues.
Camellia pollen analysis has revealed p-coumaric acid ethyl ester as a bioactive constituent responsible for tyrosinase inhibition, though specific concentration values remain unreported in available literature [12] [13]. Gas chromatography-mass spectrometry analysis confirmed the compound's presence and identified it as the primary contributor to the observed enzymatic inhibition, suggesting concentrations sufficient for biological activity [12] [13].
Liquid chromatography-mass spectrometry methodologies have achieved enhanced sensitivity for trace level quantification, with detection limits as low as 0.01 micrograms per milliliter and linear quantification ranges extending from 0.01 to 15 micrograms per milliliter [14] [15]. These advanced analytical approaches have facilitated pharmacokinetic studies and enabled detection of p-coumaric acid ethyl ester metabolites in biological systems following plant extract administration [16] [14].
Tanacetum longifolium root extracts have yielded long-chain alkyl p-coumaric acid esters, including eicosanyl trans-p-coumarate and related hydroxylated derivatives [17]. While specific concentrations for the ethyl ester were not quantified, the presence of multiple p-coumaric acid ester variants suggests active esterification machinery within this species [17]. Chromatographic and spectroscopic analysis confirmed structural assignments through extensive nuclear magnetic resonance characterization and comparison with literature data [17].
Hemp root tissues demonstrate remarkable accumulation patterns for p-coumaric acid ethyl ester, establishing Cannabis sativa as a premier natural source for this phenylpropanoid derivative [8] [9]. Systematic fractionation studies employing methylene chloride, ethyl acetate, and water extractions revealed preferential partitioning of the ethyl ester into organic phases, consistent with its lipophilic characteristics [8] [9]. Nuclear magnetic resonance analysis confirmed structural identity through comprehensive proton and carbon-13 spectroscopic characterization, with comparative synthesis validating natural product isolation [8] [9].
The distribution pattern within hemp roots suggests tissue-specific biosynthesis and accumulation mechanisms, with the compound representing one of the most abundant phenolic constituents identified [8] [9]. High-performance liquid chromatography analysis demonstrated clear separation and quantification capabilities, with retention times and ultraviolet absorption spectra matching authentic standards [8] [9]. This preferential accumulation in root tissues may reflect specialized metabolic functions related to pathogen defense or allelopathic interactions within the rhizosphere environment.
Spiranthes sinensis and Aristolochia maurorum represent additional documented sources of p-coumaric acid ethyl ester, though quantitative concentration data remains limited [12]. These traditional Chinese medicinal plants demonstrate the widespread occurrence of this compound across diverse plant families, suggesting fundamental roles in plant metabolism and defense mechanisms [12]. The presence across taxonomically distant species indicates either convergent evolution of biosynthetic capabilities or conservation of ancient metabolic pathways.
Pineapple tissues exhibit measurable concentrations of related p-coumaric acid derivatives, though specific ethyl ester quantification has not been extensively documented [10] [11]. Gradient mode reverse-phase high-performance liquid chromatography analysis of pineapple extracts revealed p-coumaric acid concentrations ranging from 0.41 micrograms per milliliter in unripe fruit juice to 11.76 micrograms per milliliter in ripe fruit extracts [10] [11]. These concentrations suggest potential for ester derivative formation through natural enzymatic processes.
Cell wall-bound phenolic fractions represent quantitatively significant repositories of p-coumaric acid and related esters across multiple plant species [18]. Analysis of fourteen forb species revealed cell wall-bound phenolics comprising approximately 50 percent of total p-coumaric acid content, with concentrations ranging from 31.3 to 416.3 milligrams per 100 grams dry matter [18]. This cell wall association suggests important structural roles for p-coumaric acid esters in plant architecture and defense mechanisms.
The ecological significance of p-coumaric acid ethyl ester encompasses multiple interconnected roles spanning plant defense, structural biology, and environmental adaptation mechanisms. Primary among these functions is direct antimicrobial activity against plant pathogens, particularly fungal species such as Alternaria alternata, where the compound demonstrates pronounced antifungal efficacy through membrane disruption mechanisms [19] [20]. Research has established half-inhibition concentrations of 176.8 micrograms per milliliter for mycelial growth inhibition, indicating potent bioactivity at physiologically relevant concentrations [19].
Plant defense responses induced by p-coumaric acid ethyl ester involve complex regulatory cascades affecting phenylpropanoid pathway metabolism and pathogenesis-related protein expression [20]. Biochemical analysis of jujube fruit treated with p-coumaric acid derivatives revealed enhanced antioxidant enzyme activities and activated defense gene expression, demonstrating the compound's role as both direct antimicrobial agent and defense signal molecule [20]. These dual functions suggest evolutionary optimization for comprehensive pathogen resistance strategies.
Cell wall structural integration represents another critical ecological function, where p-coumaric acid esters form cross-linkages with polysaccharides and contribute to overall cell wall architecture [4] [5] [21]. Sorghum internode development studies revealed distinct temporal patterns for p-coumaric acid ester accumulation, with peak deposition occurring during secondary cell wall formation phases [4]. This timing suggests specialized roles in lignification processes and mechanical strength development during plant maturation.
Membrane stabilization properties contribute to cellular homeostasis maintenance under environmental stress conditions [22] [23]. Electrolyte leakage assays demonstrated that p-coumaric acid ethyl ester affects plasma membrane permeability in plant cells, with dihydroxylated derivatives showing enhanced membrane-destabilizing effects reaching 300 microsiemens per centimeter compared to 100 microsiemens per centimeter for unesterified p-coumaric acid [22]. These interactions suggest roles in membrane-mediated stress responses and cellular adaptation mechanisms.
Allelopathic interactions within plant communities may involve p-coumaric acid ethyl ester release into soil environments, where the compound could influence neighboring plant growth and microbial community composition. The compound's demonstrated antimicrobial properties suggest potential for rhizosphere management, affecting beneficial and pathogenic microorganisms in soil ecosystems [24] [25]. Research has shown that p-coumaric acid can repress type III secretion system gene expression in plant pathogenic bacteria, indicating sophisticated molecular-level ecological interactions [24].